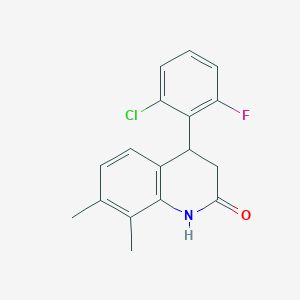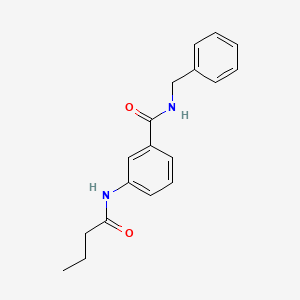
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
描述
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as Cilostazol, is a drug that is used for the treatment of peripheral arterial disease (PAD). It is a phosphodiesterase III inhibitor that works by increasing the amount of cyclic adenosine monophosphate (cAMP) in the body, which helps to dilate blood vessels and improve blood flow.
作用机制
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone works by inhibiting the enzyme phosphodiesterase III, which is responsible for breaking down cAMP. By inhibiting this enzyme, cilostazol increases the amount of cAMP in the body, which leads to the dilation of blood vessels and improved blood flow.
Biochemical and Physiological Effects:
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a number of biochemical and physiological effects. It has been shown to improve endothelial function, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce platelet aggregation and improve blood rheology.
实验室实验的优点和局限性
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has a number of advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it useful for studying the effects of phosphodiesterase inhibitors. However, it also has some limitations. It is a relatively expensive drug, which may limit its use in some experiments. It also has a short half-life, which may make it difficult to maintain therapeutic concentrations in vitro.
未来方向
There are a number of future directions for research on cilostazol. One area of interest is its potential use in the treatment of other cardiovascular diseases, such as heart failure and ischemic stroke. Another area of interest is its potential use in combination with other drugs, such as antiplatelet agents or anticoagulants. Finally, there is interest in developing new analogs of cilostazol with improved pharmacological properties.
科学研究应用
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use in treating a variety of medical conditions. In addition to its use in the treatment of PAD, it has also been investigated for its potential use in the treatment of ischemic stroke, heart failure, and other cardiovascular diseases.
属性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c1-9-6-7-11-12(8-15(21)20-17(11)10(9)2)16-13(18)4-3-5-14(16)19/h3-7,12H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTRAUZYUVERJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(1-allyl-1H-indol-3-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4677412.png)
![5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4677415.png)
![N-ethyl-2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4677427.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4677433.png)

![1-(3-methylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4677451.png)
![N'-[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4677459.png)
![1-(2,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4677462.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677470.png)
![4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid](/img/structure/B4677471.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dichlorophenyl)butanamide](/img/structure/B4677484.png)
![N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide](/img/structure/B4677497.png)
![methyl 4-chloro-3-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4677501.png)
![3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4677508.png)